![molecular formula C8H5N3 B1335409 3-(Cyanomethyl)picolinonitrile CAS No. 5912-34-5](/img/structure/B1335409.png)
3-(Cyanomethyl)picolinonitrile
Overview
Description
3-(Cyanomethyl)picolinonitrile is a chemical compound with the molecular formula C8H5N3. It has garnered significant interest in scientific research and industrial applications due to its unique properties, such as biological activity and photoluminescent properties. This compound is primarily used for research and development purposes and is not intended for medicinal, household, or other uses .
Mechanism of Action
Target of Action
This compound belongs to the picoline family, which is a group of compounds based on the pyridine ring structure with various substituents. The presence of the cyanomethyl group indicates that this compound could be a versatile intermediate in organic synthesis, potentially useful for further functionalization and incorporation into more complex molecules.
Biochemical Pathways
It’s known that picolinonitrile derivatives have been a subject of research for their synthetic applications. For instance, a study outlined a unique synthetic approach to 3-hydroxy-4-substituted picolinonitriles.
Pharmacokinetics
It’s known that the compound has high gastrointestinal absorption and is bbb permeant . Its lipophilicity (Log Po/w) is around 1.0, suggesting it has a balance between hydrophilic and lipophilic properties, which could influence its bioavailability .
Result of Action
Action Environment
It’s known that the compound is stable under normal room temperature and inert atmosphere .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Cyanomethyl)picolinonitrile can be achieved through various methods. One common approach involves the oxidative ammonolysis of 2-picoline using a vanadium-titanium oxide catalyst. The reaction is carried out in a flow-type reactor at temperatures ranging from 330°C to 370°C, with a contact time of 1-2 seconds. The yield of this compound can reach up to 75% under optimal conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidative ammonolysis processes. These methods utilize catalysts such as vanadium pentoxide and titanium dioxide to achieve high yields and efficient production .
Chemical Reactions Analysis
Types of Reactions: 3-(Cyanomethyl)picolinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form picolinic acid derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The nitrile group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or selenium dioxide are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Substitution reactions often require nucleophiles and suitable catalysts to facilitate the process.
Major Products Formed:
Oxidation: Picolinic acid derivatives.
Reduction: Primary amines.
Substitution: Various substituted picolinonitrile derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antibacterial Activity:
Research has indicated that compounds related to 3-(cyanomethyl)picolinonitrile exhibit significant antibacterial properties. For instance, derivatives of cyanopyridine have shown promising results against Clostridium difficile, with some compounds demonstrating low MIC (Minimum Inhibitory Concentration) values, indicating their potential as effective antibacterial agents .
2. Cytotoxic Effects:
Studies have revealed that 3-cyanopyridine-based compounds possess notable cytotoxic effects against various cancer cell lines. For example, certain derivatives have been tested for their ability to inhibit Pim-1 kinase, which is implicated in cancer progression. Compounds derived from cyanopyridine have shown IC50 values comparable to established chemotherapeutics like 5-FU (5-fluorouracil), suggesting their potential as anticancer agents .
3. Drug Development:
The structural features of this compound make it a valuable scaffold in drug design. Its ability to form stable complexes with biological targets enhances its utility in developing new pharmaceuticals aimed at treating infections and cancers .
Agrochemical Applications
1. Crop Protection:
The compound serves as an intermediate in the synthesis of agrochemicals. Its derivatives are utilized in formulating pesticides and herbicides, contributing to agricultural productivity by protecting crops from pests and diseases .
2. Nutritional Additives:
In agriculture, this compound can be used as a feed additive, enhancing the nutritional value of animal feed. This application supports livestock health and productivity by ensuring adequate nutrient supply .
Case Studies
Comparison with Similar Compounds
3-Hydroxy-4-substituted picolinonitriles: These compounds share a similar structure but have different functional groups, leading to distinct properties and applications.
2-Picoline derivatives: These compounds are related to 3-(Cyanomethyl)picolinonitrile and are used in similar synthetic and industrial processes.
Uniqueness: this compound stands out due to its unique combination of biological activity and photoluminescent properties, making it a versatile compound for various research and industrial applications.
Biological Activity
3-(Cyanomethyl)picolinonitrile, with the molecular formula C8H5N3, has attracted attention in scientific research due to its notable biological activities. This compound is primarily utilized in the fields of medicinal chemistry and biochemistry, where it serves as a valuable tool for studying various biochemical pathways and interactions. This article delves into its biological activity, synthesis, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Overview of Biological Activity
This compound exhibits a range of biological activities, including:
- Antimicrobial Effects : Preliminary studies indicate that this compound may possess significant antimicrobial properties, making it a candidate for further exploration in infection control.
- Antiproliferative Effects : Research has shown that this compound can inhibit the growth of certain cancer cell lines, suggesting potential applications in cancer therapy.
- Enzyme Inhibition : The compound has been identified to interact with various enzymes, which may lead to the development of novel inhibitors for therapeutic use.
Target Interaction
The mechanism of action for this compound involves its interaction with specific biological targets:
- Enzyme Binding : The compound binds to active sites of target enzymes, inhibiting their activity. For instance, it has been noted to inhibit kinases involved in cell cycle regulation.
- Cell Signaling Pathways : By affecting cell signaling pathways, this compound can influence gene expression and cellular metabolism, leading to antiproliferative effects.
Pharmacokinetics
Research indicates that this compound is characterized by:
- High Gastrointestinal Absorption : The compound shows high absorption rates when administered orally.
- Blood-Brain Barrier Permeability : Its ability to cross the blood-brain barrier suggests potential neurological applications.
Synthetic Routes
The synthesis of this compound can be achieved through several methods. A common approach is the oxidative ammonolysis of 2-picoline using vanadium-titanium oxide catalysts at elevated temperatures (330°C to 370°C), yielding up to 75% under optimal conditions.
Chemical Reactions
The compound undergoes various chemical reactions:
Reaction Type | Description |
---|---|
Oxidation | Converts to picolinic acid derivatives using potassium permanganate or selenium dioxide. |
Reduction | Nitrile group can be reduced to primary amines using lithium aluminum hydride. |
Substitution | Nitrile group can be substituted with other functional groups under appropriate conditions. |
Case Studies and Research Findings
Several studies have investigated the biological activities and mechanisms of action of this compound. Notable findings include:
- Antimicrobial Study : A study demonstrated that this compound exhibited significant antimicrobial activity against various bacterial strains, suggesting its potential as an antimicrobial agent in clinical settings.
- Cancer Cell Line Inhibition : Research indicated that this compound showed dose-dependent inhibition of proliferation in cancer cell lines such as HeLa and MCF-7, leading to apoptosis via the activation of caspase pathways.
- Enzyme Inhibition Analysis : The compound was found to inhibit MARK4 kinase activity significantly, affecting microtubule dynamics and cell cycle progression in treated cells.
Safety and Toxicity
While this compound shows promising biological activity, safety assessments are crucial:
- The compound is classified as harmful if swallowed or inhaled and can cause skin irritation.
- Proper handling protocols should be observed during laboratory use.
Properties
IUPAC Name |
3-(cyanomethyl)pyridine-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3/c9-4-3-7-2-1-5-11-8(7)6-10/h1-2,5H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAZZLWZPBSJOKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C#N)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90405429 | |
Record name | 3-(cyanomethyl)picolinonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90405429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5912-34-5 | |
Record name | 3-(cyanomethyl)picolinonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90405429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(cyanomethyl)pyridine-2-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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